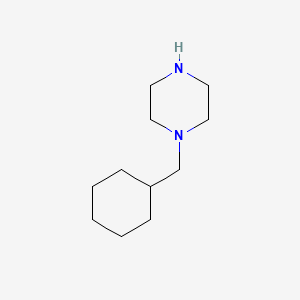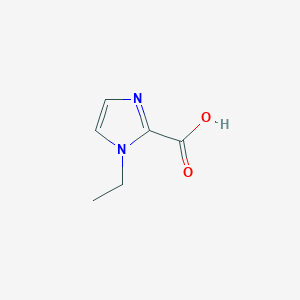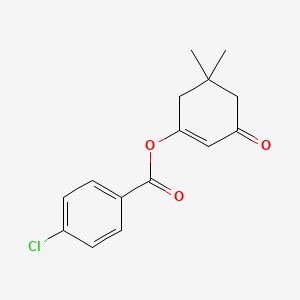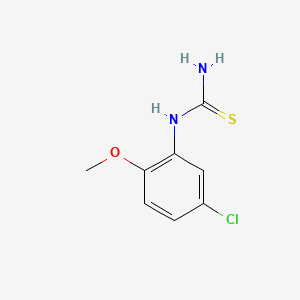
1-(Cyclohexylmethyl)piperazine
概要
説明
1-(Cyclohexylmethyl)piperazine is an organic compound with the molecular formula C11H22N2 . It has an average mass of 182.306 Da and a monoisotopic mass of 182.178299 Da . It is a derivative of piperazine .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms . It has a density of 0.9±0.1 g/cm3, a boiling point of 264.0±8.0 °C at 760 mmHg, and a flash point of 99.3±9.4 °C .Physical And Chemical Properties Analysis
This compound has several notable physical and chemical properties. It has a density of 0.9±0.1 g/cm3, a boiling point of 264.0±8.0 °C at 760 mmHg, and a flash point of 99.3±9.4 °C . It also has a molar refractivity of 55.7±0.3 cm3, a polar surface area of 15 Å2, and a molar volume of 193.6±3.0 cm3 .科学的研究の応用
Diagnostic and Therapeutic Applications
1-(Cyclohexylmethyl)piperazine and its analogues exhibit promising prospects in diagnostic and therapeutic fields, especially in oncology. For instance, the analog PB28 shows potential as a positron emission tomography (PET) radiotracer due to its affinity for certain receptors. Efforts to enhance its utility involve reducing its lipophilicity to facilitate tumor cell entry and minimal antiproliferative activity, thus improving its suitability for diagnostic imaging and potential therapeutic use (Abate et al., 2011).
Anti-mycobacterial Properties
The piperazine moiety, a core component of this compound, demonstrates significant medicinal importance. Recent studies have highlighted the effectiveness of piperazine-based compounds, particularly against Mycobacterium tuberculosis, including strains resistant to multiple drugs. These findings underscore the pivotal role of piperazine structures in developing new anti-mycobacterial agents, offering a promising avenue for treating tuberculosis (Girase et al., 2020).
Antiproliferative Properties
This compound derivatives have been synthesized and evaluated for their antitumor properties against various cancer cell lines, including cervical, breast, pancreatic, and non-small cell lung cancers. Some derivatives exhibit substantial antiproliferative activity while maintaining low cytotoxicity toward normal human cells, highlighting their potential in cancer therapy (Fytas et al., 2015).
Molecular and Structural Characterization
The molecule Macozinone, which incorporates the cyclohexylmethyl piperazine structure, shows promise as a novel drug for treating both drug-sensitive and drug-resistant tuberculosis. Its structural characterization, including complete spectroscopic and X-ray crystallography, provides valuable insights for future drug design and development (Zhang & Aldrich, 2019).
Central Pharmacological Activity
Piperazine derivatives, including this compound, are extensively researched for their central pharmacological activities. They are known to interact with the monoamine pathway, leading to their use in treating various central disorders like psychosis, depression, and anxiety. This highlights the importance of the piperazine structure in medicinal chemistry and its potential in developing new therapeutic agents (Brito et al., 2018).
作用機序
- This results in flaccid paralysis of the worm, rendering it immobile and allowing the host body to expel it .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
生化学分析
Biochemical Properties
1-(Cyclohexylmethyl)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aliphatic amines, which are a class of organic compounds that contain nitrogen. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s solubility and reactivity in aqueous environments .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling proteins, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. The compound’s structure allows it to fit into the active sites of enzymes, where it can either block substrate binding or enhance enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. At high doses, this compound can exhibit toxic or adverse effects, such as disruptions in normal cellular function and potential organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux, altering the levels of metabolites in specific pathways. For instance, it may influence the breakdown of other organic compounds, leading to changes in the overall metabolic profile of the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s hydrophobic nature allows it to cross cell membranes easily, facilitating its distribution throughout the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound may be localized to the mitochondria, where it can influence energy production and other mitochondrial functions .
特性
IUPAC Name |
1-(cyclohexylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPGNFROBDUREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370998 | |
| Record name | 1-(Cyclohexylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57184-23-3 | |
| Record name | 1-(Cyclohexylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Cyclohexylmethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)








